Broussoflavonol B
Overview
Description
Broussoflavonol B (BF-B) is a compound isolated from the stem bark of Broussonetia kazinoki Siebold . It has been shown to inhibit the growth of breast cancer cells . It has also been found to exert anti-pancreatic cancer activity by downregulating FoxM1 .
Molecular Structure Analysis
The molecular formula of Broussoflavonol B is C26H28O7 . Its average mass is 452.496 Da and its monoisotopic mass is 452.183502 Da . The structure of Broussoflavonol B was identified by spectroscopic analyses of NMR, Mass, and IR .Physical And Chemical Properties Analysis
Broussoflavonol B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cancer Treatment Potential
Broussoflavonol B, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has shown promising results in cancer treatment research. Studies have demonstrated its efficacy in restricting the growth of estrogen receptor (ER)-negative breast cancer stem-like cells. Notably, Broussoflavonol B exhibited potent growth inhibitory activity on ER-negative breast cancer SK-BR-3 cells and MDA-MB-231 cells at sub-micromolar concentrations, suggesting its potential as a less toxic and more effective targeted therapy for this type of breast cancer. It has been observed to induce cell cycle arrest, induce differentiation of stem-like cells, and reduce levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36 variant (Guo et al., 2013); (Guo et al., 2013).
Anti-inflammatory and Insulin Sensitivity Improvement
Broussoflavonol B has also been studied for its anti-inflammatory effects and potential benefits in improving insulin sensitivity. Research on Broussonetia papyrifera root bark extract, which includes Broussoflavonol B, showed that it can inhibit TNF-α-induced NF-κB transcriptional activity and pro-inflammatory genes’ expression in adipocytes. This inhibition is mediated by activating AMPK, which might contribute to the therapeutic potential of Broussoflavonol B in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Potential as a Tyrosinase Inhibitor
Furthermore, Broussoflavonol B has been identified as a tyrosinase inhibitor. This property is significant for its potential use in treating conditions related to enzyme activity, such as certain skin disorders. It was isolated from the chloroform-soluble extract of Broussonetia papyrifera and showed inhibitory activity on mushroom tyrosinase, suggesting its applicability in dermatological treatments (Zheng et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKAWWZXXTJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243991 | |
Record name | Broussoflavanol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broussoflavonol B | |
CAS RN |
99217-70-6 | |
Record name | Broussoflavanol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broussoflavanol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.